molecular formula C21H25N5O4 B3013807 N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1007044-96-3

N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3013807
CAS No.: 1007044-96-3
M. Wt: 411.462
InChI Key: QEHXJXJLIVAENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic heterocyclic compound featuring a pyrimidinone core substituted with a pyrazole ring and an acetamide-linked 2,5-dimethoxyphenyl group. The pyrimidinone moiety (6-oxo-1,6-dihydropyrimidine) is functionalized at position 2 with a 3,5-dimethylpyrazol-1-yl group and at position 4 with an ethyl substituent. The acetamide bridge connects this system to a 2,5-dimethoxyphenyl aromatic ring, which introduces electron-donating methoxy groups at ortho and para positions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-6-15-10-20(28)25(21(22-15)26-14(3)9-13(2)24-26)12-19(27)23-17-11-16(29-4)7-8-18(17)30-5/h7-11H,6,12H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXJXJLIVAENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure combining a dimethoxyphenyl group with a pyrazole and pyrimidine moiety. Its molecular formula is C20H25N5O3C_{20}H_{25}N_5O_3 with a molecular weight of approximately 389.46 g/mol. The chemical structure can be represented as follows:

N 2 5 dimethoxyphenyl 2 2 3 5 dimethyl 1H pyrazol 1 yl 4 ethyl 6 oxopyrimidin 1 6H yl acetamide\text{N 2 5 dimethoxyphenyl 2 2 3 5 dimethyl 1H pyrazol 1 yl 4 ethyl 6 oxopyrimidin 1 6H yl acetamide}

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds containing pyrazole and pyrimidine derivatives. These activities include:

  • Antitumor Effects : Pyrazole derivatives have shown promising antitumor properties. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Anti-inflammatory Properties : Compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Cell Cycle Arrest : Studies have indicated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, leading to apoptosis .
  • Apoptosis Induction : The ability to trigger programmed cell death has been noted in various studies involving pyrazole compounds. Flow cytometry analyses revealed significant apoptotic activity in treated cancer cells .

Research Findings and Case Studies

Several research findings support the biological activity of this compound:

Cytotoxic Activity

A study assessing the cytotoxic effects of related compounds on glioma cell lines reported an IC50 value as low as 5.13 µM for one derivative, indicating potent antitumor activity . The compound's structural features appear to enhance its interaction with cellular targets involved in tumor growth.

Anti-inflammatory Studies

Research has demonstrated that pyrazole compounds can effectively reduce inflammatory markers in vitro. For example, compounds similar to the target compound were shown to inhibit TNF-alpha production in macrophages .

Data Tables

Biological Activity IC50 (µM) Cell Line Mechanism
Cytotoxicity5.13C6 (Glioma)Apoptosis
Anti-inflammatory-MacrophagesTNF-alpha inhibition

Comparison with Similar Compounds

Substituent Variations on the Pyrimidinone Core

  • Target Compound: 4-Ethyl substituent on pyrimidinone.
  • Analog from : 5-Ethyl and 4-methyl substituents on pyrimidinone .

Aromatic Acetamide Modifications

  • Target Compound : 2,5-Dimethoxyphenyl group (electron-donating methoxy groups).
  • Analog from : 4-Trifluoromethylphenyl group (electron-withdrawing trifluoromethyl group) .
    • The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, whereas dimethoxy groups may improve solubility and hydrogen-bonding interactions.

Heterocyclic Diversity

  • Analog from : Pyridazinone (6-oxo-1,6-dihydropyridazine) replaces pyrimidinone, with a chlorine substituent and cyclopropylamide . Pyridazinone’s reduced aromaticity compared to pyrimidinone could alter electronic distribution and binding kinetics. The chlorine atom may enhance halogen bonding in biological targets.

Physicochemical and Pharmacological Implications

A hypothetical comparison of key properties is outlined below:

Property Target Compound Analog () Analog ()
Aromatic Group 2,5-Dimethoxyphenyl 4-Trifluoromethylphenyl Cyclopropylamide
Pyrimidinone Substituents 4-Ethyl 5-Ethyl, 4-Methyl Chlorine, Pyrrolidinyl
Lipophilicity (logP) Moderate (methoxy) High (CF₃) Variable (Cl, cyclopropyl)
Solubility Likely higher Likely lower Moderate
Metabolic Stability Susceptible to demethylation High (CF₃ stability) Dependent on cyclopropyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.